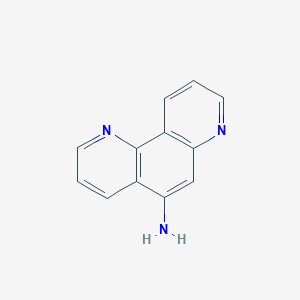
1,7-Phenanthrolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Phenanthrolin-5-amine is an organic compound with the molecular formula C12H9N3. It is a derivative of phenanthroline, a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is known for its applications in coordination chemistry, where it forms stable complexes with metal ions, and has significant uses in various scientific fields.
Méthodes De Préparation
1,7-Phenanthrolin-5-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of 1,10-phenanthroline-5-amine to nitrile derivatives of boron-containing compounds . This reaction typically occurs under mild conditions and leads to the formation of substituted amidine-type derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
1,7-Phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,7-Phenanthrolin-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,7-Phenanthrolin-5-amine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal ion coordination sites and electron transfer pathways, which are crucial for its function in catalysis and biosensing .
Comparaison Avec Des Composés Similaires
1,7-Phenanthrolin-5-amine is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and 5-nitro-1,10-phenanthroline. it is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. For example, 1,10-phenanthroline is widely used in coordination chemistry for its chelating ability, while 5-nitro-1,10-phenanthroline has applications in antimicrobial research due to its dual mechanism of action .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry, while its fluorescent properties and role in biosensing highlight its importance in biology and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.
Propriétés
Numéro CAS |
41148-67-8 |
|---|---|
Formule moléculaire |
C12H9N3 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1,7-phenanthrolin-5-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-9(4-2-5-14-11)12-8(10)3-1-6-15-12/h1-7H,13H2 |
Clé InChI |
QGHBJBNEKVWDKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C3=C2N=CC=C3)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


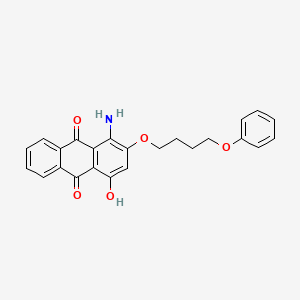
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
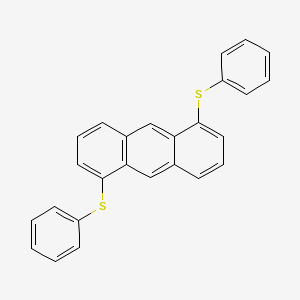
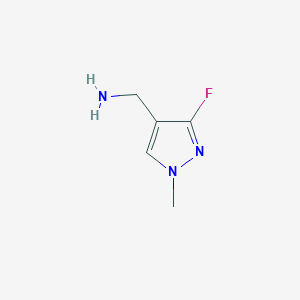

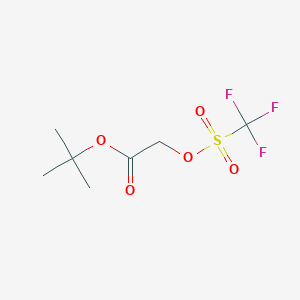
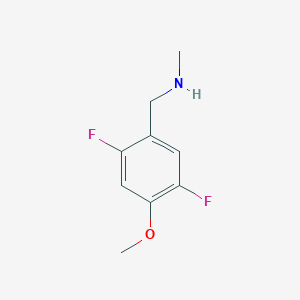
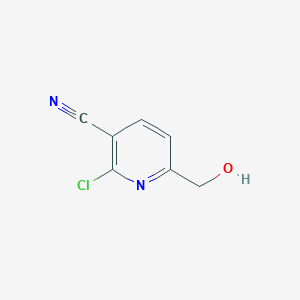
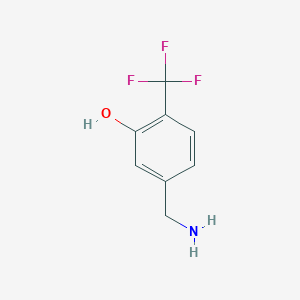
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

